

In-Depth Technical Guide: Physicochemical Properties of 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 11,12-De(methylenedioxy)danuphylline

Cat. No.: B569794

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,12-De(methylenedioxy)danuphylline is a naturally occurring indole alkaloid isolated from the leaves and stems of *Kopsia officinalis*, a plant belonging to the Apocynaceae family. This compound has garnered research interest for its potential as a bronchodilator, with a proposed mechanism of action involving the modulation of adenosine receptors and inhibition of phosphodiesterase (PDE). This technical guide provides a comprehensive overview of the known physicochemical properties of **11,12-De(methylenedioxy)danuphylline**, details on its isolation, and an exploration of the signaling pathways relevant to its potential therapeutic effects.

Physicochemical Properties

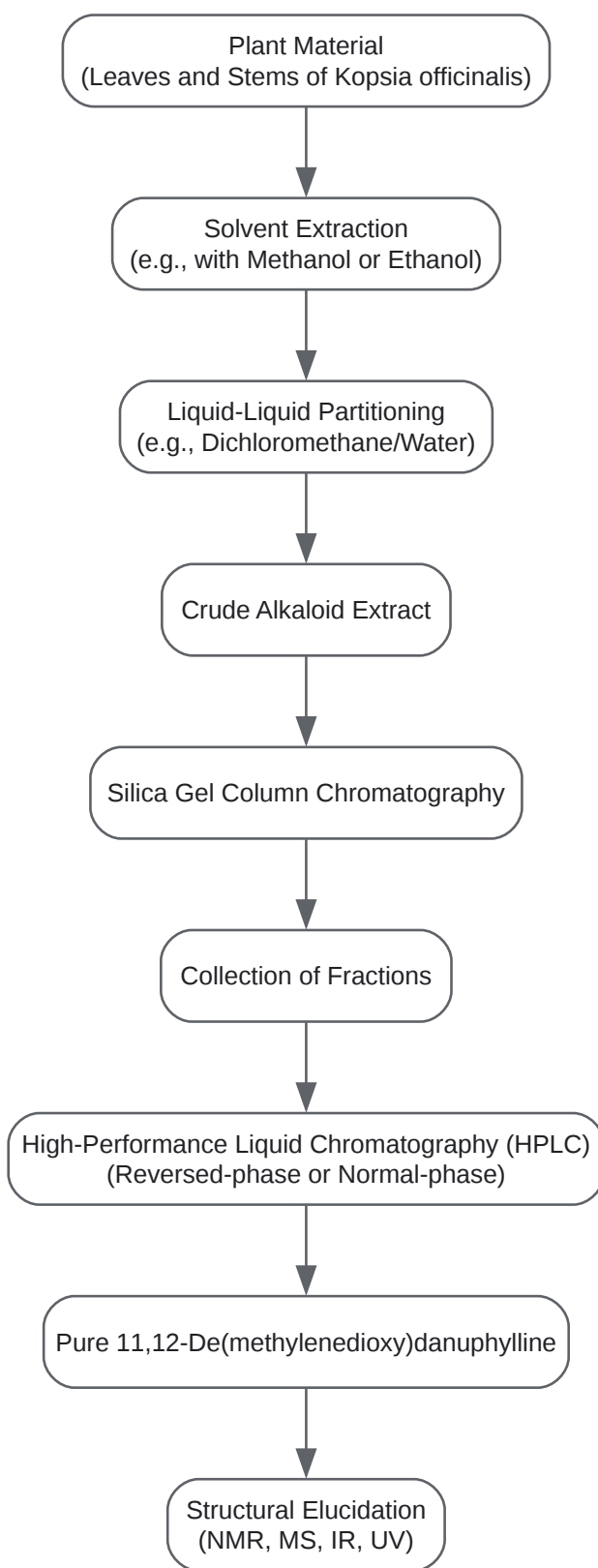
Quantitative data regarding several key physicochemical properties of **11,12-De(methylenedioxy)danuphylline** remain to be fully characterized in publicly available literature. The following table summarizes the currently known information.

Property	Value	Source
Molecular Formula	C ₂₃ H ₂₆ N ₂ O ₆	[1]
Molecular Weight	426.47 g/mol	[1]
CAS Number	888482-17-5	[1][2]
Melting Point	Not Reported	
Boiling Point	Not Reported	
Solubility	Not Reported	
pKa	Not Reported	

Experimental Protocols

Isolation of 11,12-De(methylenedioxy)danuphylline from *Kopsia officinalis*

While a specific, detailed protocol for the isolation of **11,12-De(methylenedioxy)danuphylline** has not been published, the general methodology for isolating alkaloids from *Kopsia* species involves chromatographic techniques.[3] The following is a generalized workflow based on common practices for natural product isolation from this genus.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the isolation and characterization of alkaloids from *Kopsia officinalis*.

Methodology:

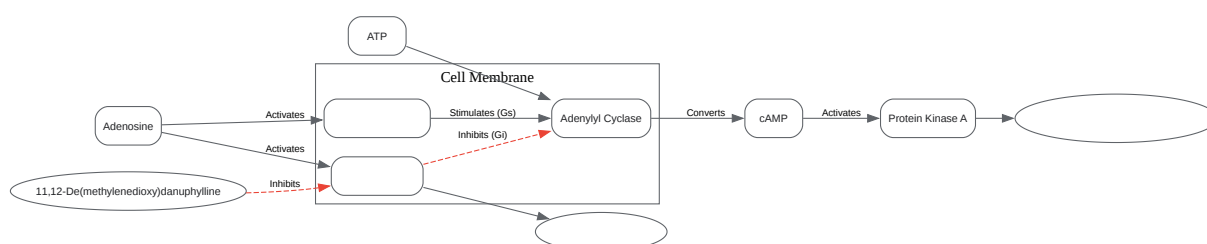
- **Extraction:** The dried and powdered leaves and stems of *Kopsia officinalis* are subjected to extraction with an organic solvent, typically methanol or ethanol, over an extended period.
- **Acid-Base Partitioning:** The resulting crude extract is then subjected to an acid-base liquid-liquid partitioning to separate the alkaloids from other plant constituents. The extract is typically dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar organic solvent (e.g., hexane) to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified (e.g., with ammonia) to deprotonate the alkaloids, which are then extracted into a polar organic solvent like dichloromethane.
- **Chromatographic Purification:** The crude alkaloid extract is further purified using a combination of chromatographic techniques.
 - **Silica Gel Column Chromatography:** The extract is first fractionated by silica gel column chromatography using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
 - **High-Performance Liquid Chromatography (HPLC):** Fractions showing the presence of the target compound (as determined by thin-layer chromatography) are then subjected to further purification by HPLC, often using a reversed-phase column (e.g., C18) with a mobile phase such as acetonitrile-water or methanol-water.
- **Structural Elucidation:** The structure of the purified compound is confirmed using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Potential Mechanism of Action and Relevant Signaling Pathways

The bronchodilatory effects of **11,12-De(methylenedioxy)danuphylline** are hypothesized to be mediated through two primary mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs).

Adenosine Receptor Antagonism

Adenosine, upon binding to its receptors (particularly A1 and A2B) on airway smooth muscle cells, can induce bronchoconstriction. By acting as an antagonist, **11,12-De(methylenedioxy)danuphylline** could block this effect, leading to smooth muscle relaxation and bronchodilation. The A2A and A2B adenosine receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Conversely, the A1 and A3 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase.^{[4][5][6][7][8]}



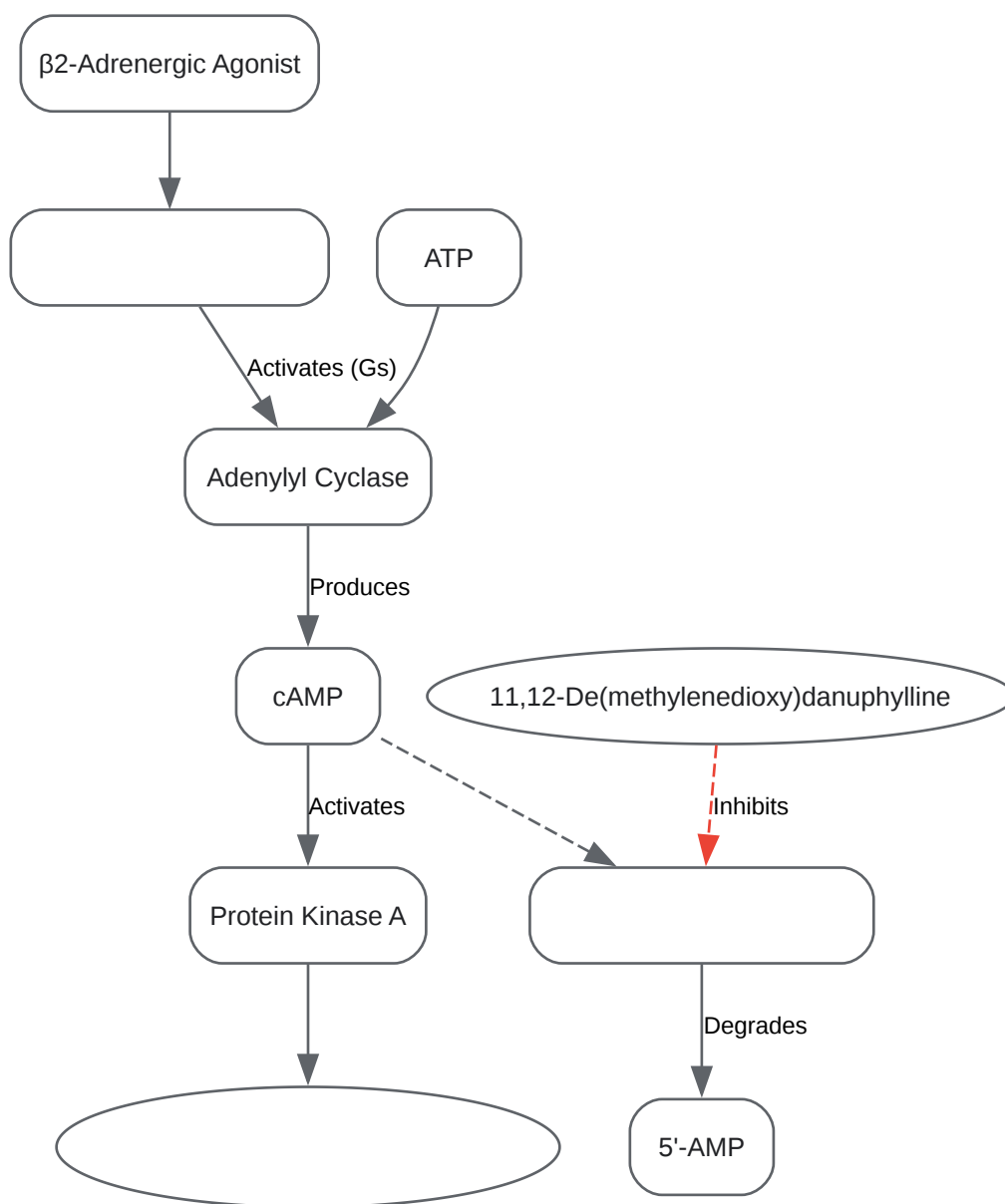
[Click to download full resolution via product page](#)

Caption: Proposed adenosine receptor signaling pathway modulation by **11,12-De(methylenedioxy)danuphylline**.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that degrade cyclic nucleotides like cAMP. By inhibiting PDEs, **11,12-De(methylenedioxy)danuphylline** could increase intracellular levels of cAMP in airway smooth muscle cells. Elevated cAMP levels lead to the activation of Protein Kinase A

(PKA), which in turn phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of bronchodilation via phosphodiesterase inhibition by **11,12-De(methylenedioxy)danuphylline**.

Conclusion

11,12-De(methylenedioxy)danuphylline represents a promising natural product lead for the development of novel bronchodilators. Further research is required to fully elucidate its physicochemical properties, refine its isolation and synthesis protocols, and definitively characterize its mechanism of action and pharmacological profile. The information and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working on this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 11,12-De(methylenedioxy)danuphylline | 888482-17-5 [chemicalbook.com]
- 3. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of 11,12-De(methylenedioxy)danuphylline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b569794#physicochemical-properties-of-11-12-de-methylenedioxy-danuphylline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com